molecular formula C18H20N2O3S B2664045 N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)thiophene-3-carboxamide CAS No. 1235009-63-8

N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)thiophene-3-carboxamide

Cat. No. B2664045
CAS RN: 1235009-63-8
M. Wt: 344.43
InChI Key: ZTHVZJNKCGKKRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)thiophene-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. TAK-659 has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), which is involved in the growth and survival of cancer cells.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)thiophene-3-carboxamide, also known as N-{4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl}thiophene-3-carboxamide:

Anticancer Activity

N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)thiophene-3-carboxamide: has shown potential as an anticancer agent. Research indicates that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. Its mechanism involves the modulation of key signaling pathways that are crucial for cancer cell survival and growth .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against a range of bacterial and fungal pathogens. Studies have demonstrated its effectiveness in inhibiting the growth of multidrug-resistant strains, making it a promising candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)thiophene-3-carboxamide . It can reduce the production of pro-inflammatory cytokines and inhibit the activation of inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases .

Neuroprotective Applications

The compound has been investigated for its neuroprotective effects. It has shown potential in protecting neuronal cells from oxidative stress and apoptosis, which are common features in neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Antidiabetic Potential

The compound has been studied for its antidiabetic potential. It can improve insulin sensitivity, enhance glucose uptake, and reduce blood glucose levels, making it a promising candidate for diabetes management.

[Research on anticancer activity] [Research on antimicrobial properties] [Research on anti-inflammatory effects] [Research on neuroprotective applications] : [Research on antiviral activity] : [Research on antioxidant properties] : [Research on cardioprotective effects] : [Research on antidiabetic potential]

properties

IUPAC Name

N-[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c21-16-5-8-20(9-6-16)17(22)11-13-1-3-15(4-2-13)19-18(23)14-7-10-24-12-14/h1-4,7,10,12,16,21H,5-6,8-9,11H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHVZJNKCGKKRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(=O)CC2=CC=C(C=C2)NC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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